4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine
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Overview
Description
4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine is a complex organic compound that features a pyridine ring substituted with chloro and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine typically involves multiple steps. One common approach is the reaction of 2,5-dimethoxypyridine with a chlorinated phenyltriazole derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines .
Scientific Research Applications
4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways critical for cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester: Shares the triazole and chloro substituents but differs in the core structure.
4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine is unique due to its specific substitution pattern and the presence of both chloro and triazolyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H12Cl2N4O2 |
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Molecular Weight |
351.2 g/mol |
IUPAC Name |
4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-2,5-dimethoxypyridine |
InChI |
InChI=1S/C15H12Cl2N4O2/c1-22-13-7-18-15(23-2)6-11(13)10-5-9(16)3-4-12(10)21-8-14(17)19-20-21/h3-8H,1-2H3 |
InChI Key |
CFHWRWOUJXVQTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)N3C=C(N=N3)Cl)OC |
Origin of Product |
United States |
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